N-(3-chloro-1H-indazol-5-yl)-3,5-bis(trifluoromethyl)benzenesulphonamide
Overview
Description
N-(3-chloro-1H-indazol-5-yl)-3,5-bis(trifluoromethyl)benzenesulphonamide is an organic compound that belongs to the class of sulfonamides. This compound is characterized by the presence of a sulfonamide group attached to a benzene ring, which is further substituted with trifluoromethyl groups and an indazole moiety. The compound’s unique structure imparts specific chemical and biological properties, making it of interest in various scientific research fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-chloro-1H-indazol-5-yl)-3,5-bis(trifluoromethyl)benzenesulphonamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Indazole Core: The indazole core can be synthesized through the cyclization of appropriate hydrazine derivatives with ortho-substituted aromatic aldehydes or ketones.
Chlorination: The indazole core is then chlorinated using reagents such as thionyl chloride or phosphorus pentachloride to introduce the chloro substituent at the desired position.
Sulfonamide Formation: The chlorinated indazole is reacted with 3,5-bis(trifluoromethyl)benzenesulfonyl chloride in the presence of a base like triethylamine to form the final sulfonamide compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent control of reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-(3-chloro-1H-indazol-5-yl)-3,5-bis(trifluoromethyl)benzenesulphonamide can undergo various chemical reactions, including:
Substitution Reactions: The chloro group on the indazole ring can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although these are less common due to the stability of the sulfonamide group.
Hydrolysis: Under acidic or basic conditions, the sulfonamide group can be hydrolyzed to yield the corresponding sulfonic acid and amine.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used in substitution reactions, often in the presence of a catalyst or under elevated temperatures.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride may be employed.
Major Products
Substitution Products: Depending on the nucleophile used, various substituted indazole derivatives can be obtained.
Hydrolysis Products: Sulfonic acids and amines are the primary products of hydrolysis reactions.
Scientific Research Applications
N-(3-chloro-1H-indazol-5-yl)-3,5-bis(trifluoromethyl)benzenesulphonamide has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s sulfonamide group is known for its antibacterial properties, making it a candidate for the development of new antibiotics.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and bacterial infections.
Industry: It is used in the development of agrochemicals and other industrial chemicals due to its stability and reactivity.
Mechanism of Action
The mechanism of action of N-(3-chloro-1H-indazol-5-yl)-3,5-bis(trifluoromethyl)benzenesulphonamide involves its interaction with specific molecular targets. The sulfonamide group can inhibit the activity of enzymes by mimicking the structure of natural substrates, thereby blocking the enzyme’s active site. This inhibition can disrupt essential biological pathways, leading to the compound’s antibacterial or anticancer effects.
Comparison with Similar Compounds
Similar Compounds
- N-(3-chloro-1H-indazol-5-yl)-4-methoxybenzenesulfonamide
- 4-chloro-N-(3-chloro-1H-indazol-5-yl)benzenesulfonamide
Uniqueness
N-(3-chloro-1H-indazol-5-yl)-3,5-bis(trifluoromethyl)benzenesulphonamide is unique due to the presence of trifluoromethyl groups, which enhance its lipophilicity and metabolic stability. These properties can improve the compound’s bioavailability and efficacy compared to similar sulfonamide derivatives.
Properties
IUPAC Name |
N-(3-chloro-2H-indazol-5-yl)-3,5-bis(trifluoromethyl)benzenesulfonamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H8ClF6N3O2S/c16-13-11-6-9(1-2-12(11)23-24-13)25-28(26,27)10-4-7(14(17,18)19)3-8(5-10)15(20,21)22/h1-6,25H,(H,23,24) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GRGGGWAQBJFQCE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NNC(=C2C=C1NS(=O)(=O)C3=CC(=CC(=C3)C(F)(F)F)C(F)(F)F)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H8ClF6N3O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
443.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.